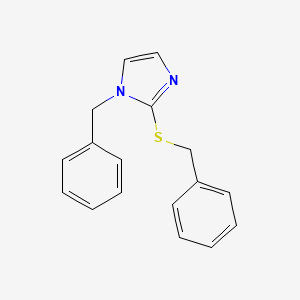
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETT, and it is a heterocyclic organic compound that contains an oxadiazole ring. The unique chemical structure of ETT makes it a promising candidate for various scientific studies, including drug discovery, material science, and biochemistry.
作用機序
The mechanism of action of ETT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in disease progression. For example, ETT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. By inhibiting the activity of COX-2, ETT can reduce inflammation and provide relief from various inflammatory diseases.
Biochemical and Physiological Effects
ETT has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, ETT has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, ETT has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using ETT in lab experiments include its high potency and selectivity, which make it a promising candidate for drug discovery and other scientific studies. However, the limitations of using ETT in lab experiments include its complex synthesis process and potential toxicity, which require careful handling and control of reaction conditions.
将来の方向性
There are several future directions for the study of ETT, including:
1. Further exploration of its anti-cancer properties and potential use in cancer therapy.
2. Investigation of its potential use in the treatment of various inflammatory diseases.
3. Study of its mechanism of action and identification of its molecular targets.
4. Development of new synthetic methods for the production of ETT and its analogs.
5. Investigation of its potential use in material science and other fields.
Conclusion
In conclusion, 5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique chemical structure of ETT makes it a promising candidate for drug discovery, material science, and biochemistry. Further research is needed to fully understand the potential of ETT and its analogs in various scientific fields.
合成法
The synthesis of ETT involves a multistep reaction that starts with the reaction of 4-ethylbenzoyl hydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of acetic acid. The resulting product is then reacted with phosphorous oxychloride and triethylamine to obtain the final product, 5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. The synthesis of ETT is a complex process that requires careful control of reaction conditions to obtain a high yield of the final product.
科学的研究の応用
ETT has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of ETT is in drug discovery, where it has been shown to exhibit significant biological activity against various diseases. For example, ETT has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. Additionally, ETT has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
5-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-5-12-6-8-13(9-7-12)19-20-18(21-25-19)14-10-15(22-2)17(24-4)16(11-14)23-3/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIWLWFBULBAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)



![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)





![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)

![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)